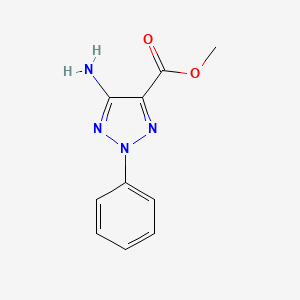

methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

This compound is a heterocyclic compound characterized by a fused triazole ring system substituted with a phenyl group, an amino group, and a methyl ester. Its molecular formula is C₁₀H₁₀N₄O₂ , and its molecular weight is 218.21 g/mol .

The IUPAC name is derived from the parent triazole ring, where:

- 1,2,3-Triazole denotes the nitrogen-rich five-membered ring.

- 2-Phenyl indicates a phenyl substituent attached to the triazole ring at position 2.

- 5-Amino specifies an amino group (-NH₂) at position 5.

- 4-Carboxylate refers to the esterified carboxylic acid group at position 4, with a methyl group as the ester moiety.

The SMILES notation O=C(C1=NN(C2=CC=CC=C2)N=C1N)OC illustrates the connectivity of the triazole core, phenyl group, and methyl ester.

| Structural Feature | Description |

|---|---|

| Triazole Ring | A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. |

| Phenyl Substituent | Attached to position 2 of the triazole ring, contributing π-electron density. |

| Methyl Ester | A carbonyl group esterified with a methyl group at position 4. |

| Amino Group | A primary amine (-NH₂) at position 5, enabling hydrogen bonding. |

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, insights into its conformation can be inferred from analogous triazole derivatives. Key observations include:

- Triazole Ring Planarity : The 1,2,3-triazole ring adopts a planar geometry due to resonance stabilization, with alternating single and double bonds.

- Phenyl Group Orientation : The phenyl substituent at position 2 is typically positioned perpendicular to the triazole plane, minimizing steric hindrance.

- Ester Conformation : The methyl ester group at position 4 likely adopts a trans configuration relative to the triazole ring, optimizing electron delocalization.

Crystallographic studies on related triazole-carboxylate esters reveal:

- Intermolecular Hydrogen Bonding : The amino group (-NH₂) participates in hydrogen bonds with oxygen atoms from neighboring ester groups.

- Stacking Interactions : π-π interactions between phenyl groups and triazole rings contribute to crystal packing.

| Parameter | Observed Value | Method |

|---|---|---|

| Triazole Ring Bond Lengths | ~1.33–1.37 Å | X-ray diffraction (analog) |

| Phenyl-Triazole Diangle | ~90° | Computational modeling |

| Methyl Ester Conformation | Trans | NMR spectroscopy |

Tautomeric Behavior and Electronic Delocalization

The 2H-tautomer of 1,2,3-triazole is stabilized by resonance and electronic delocalization. Key electronic features include:

- Tautomerism : The compound exists predominantly in the 2H-form, with the hydrogen atom bonded to the nitrogen at position 2. This tautomer is favored due to reduced steric strain and enhanced aromaticity.

- Resonance Stabilization :

- Electronic Delocalization :

- Triazole Ring : Alternating single and double bonds distribute electron density across the ring.

- Amino Group : The lone pair on the amino nitrogen contributes to resonance within the triazole system.

| Electronic Feature | Impact on Stability |

|---|---|

| Triazole Ring Aromaticity | Enhances thermal and chemical stability. |

| Phenyl Group Conjugation | Increases π-electron density, affecting reactivity. |

| Ester Carbonyl Polarization | Activates the carbonyl group for nucleophilic attack. |

Properties

IUPAC Name |

methyl 5-amino-2-phenyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)8-9(11)13-14(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYOHFQVKZGBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes hydrolysis under basic conditions to yield 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This reaction is critical for further derivatization:

| Conditions | Product | Yield | References |

|---|---|---|---|

| LiOH in MeOH/THF/H<sub>2</sub>O (1:2:1) | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | >90% |

Mechanism : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by cleavage of the ester bond. The carboxylic acid product serves as a precursor for coupling reactions .

Acylation of the 5-Amino Group

The primary amino group reacts with acylating agents to form substituted amides:

Example : Reaction with N-hydroxybenzimidamide produces 4i , a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with 86% enzyme inhibition at 4 μM .

Cycloaddition and Ring Functionalization

The triazole ring participates in cycloaddition reactions and metal coordination:

3.1. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While not directly demonstrated for this compound, analogous 1,2,3-triazoles undergo CuAAC to form fused heterocycles. The amino group may influence regioselectivity .

3.2. Metal Coordination

The triazole nitrogen atoms coordinate to transition metals (e.g., Ru), enabling catalytic applications. Structural studies show binding through N1 and N2 positions .

Dimroth Rearrangement

Under thermal or basic conditions, the amino group undergoes rearrangement:

| Conditions | Product | Key Observation | References |

|---|---|---|---|

| Refluxing ethanol | 5-Benzylamino-1,2,3-triazole-4-carboxylate | 2:1 mixture with non-rearranged product |

Mechanism : Ring opening followed by re-closure to form thermodynamically stable isomers .

Derivatization for Biological Activity

Key derivatives and their applications:

Synthetic Optimization Data

Industrial-scale synthesis employs advanced techniques for purity and yield:

Spectroscopic Validation

Key NMR signals for reaction monitoring:

This compound’s versatility in medicinal chemistry and materials science is underscored by its well-characterized reactivity. Future studies should explore its catalytic applications and in vivo pharmacokinetic profiles.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of triazole compounds, including methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, exhibit significant antibacterial properties. Studies have shown that:

- Mechanism of Action : Triazole compounds interfere with the synthesis of bacterial cell walls and inhibit enzymes critical for bacterial survival.

- Minimum Inhibitory Concentration (MIC) : Compounds within this class have demonstrated MIC values as low as 0.12 µg/mL against various pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 5-amino-2-phenyltriazole | E. coli | 0.12 |

| Methyl 5-amino-2-phenyltriazole | S. aureus | 0.25 |

Antifungal Activity

The compound also shows promise as an antifungal agent. Triazoles are known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.

- Research Findings : In vitro studies have demonstrated efficacy against common fungal pathogens, with some derivatives displaying potent activity comparable to established antifungal agents .

Drug Development

This compound serves as a valuable scaffold in drug design due to its ability to be modified into various derivatives that enhance biological activity.

Synthesis of Novel Compounds

The compound can be employed as a starting material for synthesizing new derivatives with improved pharmacological profiles. For instance:

- Xanthine Oxidase Inhibitors : Research has identified derivatives of triazoles that act as potent xanthine oxidase inhibitors, which are beneficial in treating conditions like gout .

Peptidomimetics

The structural features of methyl 5-amino-2-phenyltriazole allow it to be used in the creation of peptidomimetics—molecules that mimic the biological activity of peptides but with enhanced stability and bioavailability .

Case Studies

Several studies highlight the applications of methyl 5-amino-2-phenyltriazole in real-world scenarios:

- Antibacterial Screening : A study tested various triazole derivatives against a panel of bacterial strains, revealing that modifications at specific positions on the triazole ring significantly influenced antibacterial activity .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of triazole derivatives against Candida albicans, demonstrating promising results that could lead to new treatments for fungal infections .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Crystallography : SHELX and WinGX tools are critical for resolving substituent-dependent packing patterns, particularly for esters and aryl groups .

- Synthetic Flexibility : Hydrolysis of the methyl ester (target compound) yields carboxylic acid derivatives, enabling further functionalization .

- Toxicity Considerations: Chlorine and nitro groups may limit biomedical use, whereas amino and methoxy substituents enhance biocompatibility .

Biological Activity

Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 405279-31-4

Biological Activities

Triazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antiviral Activity :

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Triazole Ring :

- The initial step includes the reaction of phenyl hydrazine with an appropriate carbonyl compound to form a hydrazone intermediate.

-

Cyclization :

- The hydrazone undergoes cyclization in the presence of a suitable catalyst (often copper-based) to form the triazole structure.

- Carboxylation :

Study on Anticancer Activity

A study conducted by researchers evaluated the anticancer effects of various triazole derivatives on human breast cancer cell lines. The results indicated that methyl 5-amino derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of methyl 5-amino derivatives was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial activity .

Q & A

Basic: What are the standard synthetic protocols for methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cycloaddition reactions, such as Huisgen 1,3-dipolar cycloaddition, or stepwise assembly of the triazole ring. Key parameters include temperature control (e.g., 60–80°C for cycloadditions), solvent selection (polar aprotic solvents like DMF), and pH adjustment to stabilize intermediates. For optimization, employ factorial design of experiments (DoE) to systematically vary factors like reagent stoichiometry, reaction time, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical parameters for yield improvement . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., phenyl group at C2, amino at C5). Compare experimental spectra with simulated data from quantum chemical software (e.g., Gaussian) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm functional groups.

- HPLC/GC-MS: Quantify purity (>95% typical for research-grade material) and detect byproducts.

Cross-validation with computational models (e.g., density functional theory for NMR chemical shifts) enhances accuracy .

Advanced: How can computational methods predict the reactivity of this compound and guide synthesis?

Methodological Answer:

- Reaction Path Search: Tools like GRRM or QChem’s automated transition-state search identify feasible reaction pathways, reducing trial-and-error approaches .

- Quantum Chemical Calculations: Compute Fukui indices to predict nucleophilic/electrophilic sites. For example, the amino group at C5 may act as a nucleophile in substitution reactions .

- Solvent Effects: Use COSMO-RS simulations to optimize solvent choice for solubility and reaction efficiency .

Advanced: How can researchers resolve contradictions in spectroscopic data or conflicting reactivity reports for this compound?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, X-ray crystallography, and IR spectroscopy to resolve ambiguities (e.g., distinguishing tautomeric forms of the triazole ring) .

- Kinetic vs. Thermodynamic Control: Analyze reaction conditions (e.g., temperature, catalyst) to determine if byproducts arise from competing pathways .

- Data Reproducibility: Document exact experimental parameters (e.g., humidity, solvent batch) to identify hidden variables causing discrepancies .

Advanced: What strategies optimize reaction parameters for scaling up synthesis without compromising yield?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR probes) to track reaction progress and adjust parameters dynamically .

- Scale-Up DoE: Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., stirring rate, heat transfer) and yield .

- Membrane Separation: Post-reaction, employ nanofiltration or centrifugal partitioning chromatography for efficient purification at larger scales .

Basic: What biological activities are associated with this compound, and how are these evaluated?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., FRET). The triazole core may chelate metal ions in active sites .

- Cellular Uptake Studies: Use radiolabeled analogs or LC-MS to quantify intracellular concentration and correlate with activity .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., phenyl to fluorophenyl) and measure changes in potency .

Advanced: How does the stability of this compound vary under different storage or experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Crystallography: Compare freshly synthesized and aged samples to detect polymorphic transitions affecting stability .

- Kinetic Modeling: Use Arrhenius equations to predict shelf life under accelerated conditions .

Advanced: What mechanistic insights explain the compound’s reactivity in diverse chemical environments?

Methodological Answer:

- Electron-Deficient Triazole Ring: The 1,2,3-triazole’s resonance structure directs electrophilic attacks to the C4 carboxylate, while the C5 amino group participates in hydrogen bonding .

- Substituent Effects: Electron-withdrawing groups (e.g., phenyl) stabilize the ring, whereas electron-donating groups (e.g., methyl) increase susceptibility to oxidation .

- Cross-Coupling Reactions: Explore palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the phenyl group, guided by computed oxidative addition barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.